S-(4-nitrophenyl) benzenecarbothioate
Description
S-(4-Nitrophenyl) benzenecarbothioate is a thioester derivative characterized by a 4-nitrophenyl group attached to a sulfur atom, which is further bonded to a benzoyl moiety. This compound belongs to a class of nitroaromatic thioesters, which are of interest due to their unique electronic properties and reactivity patterns. The electron-withdrawing nitro group at the para position enhances the electrophilicity of the carbonyl carbon, making it reactive toward nucleophilic attack.
Properties
CAS No. |
1219-32-5 |
|---|---|
Molecular Formula |
C13H9NO3S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
S-(4-nitrophenyl) benzenecarbothioate |
InChI |
InChI=1S/C13H9NO3S/c15-13(10-4-2-1-3-5-10)18-12-8-6-11(7-9-12)14(16)17/h1-9H |
InChI Key |
CSARWURZOJYTME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-nitrophenyl) benzenecarbothioate typically involves the reaction of 4-nitrophenyl chloroformate with thiophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions: S-(4-nitrophenyl) benzenecarbothioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products:
Nucleophilic Substitution: Substituted nitrophenyl derivatives.
Reduction: 4-aminophenyl benzenecarbothioate.
Oxidation: Sulfoxides or sulfones of the benzenecarbothioate moiety.
Scientific Research Applications
S-(4-nitrophenyl) benzenecarbothioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of S-(4-nitrophenyl) benzenecarbothioate involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group and the electron-donating properties of the thiol group .
Comparison with Similar Compounds
Key Observations :
- Electrophilicity: The thioester group in this compound renders its carbonyl carbon more electrophilic than its ester analog (4-nitrophenyl benzoate), favoring nucleophilic substitution or aminolysis reactions .
- Steric Effects : Substitutions on the benzoyl ring (e.g., methylthio in S-(4-nitrophenyl) 4-methylthiobenzoate) influence reaction rates by introducing steric hindrance.
- Dual Reactivity: Thionocarbonates, such as 4-nitrophenyl phenyl thionocarbonate, exhibit reactivity at both C=O and C=S sites, enabling diverse reaction pathways .
Reactivity in Aminolysis and Hydrolysis
Aminolysis Reactions
- Thioesters vs. Esters: Thioesters like this compound undergo aminolysis faster than esters due to the weaker C-S bond and greater leaving-group ability of the thiolate ion. For example, 4-nitrophenyl phenyl thionocarbonate showed distinct aminolysis pathways compared to its carbonate counterpart .
- Nitro Group Influence: The electron-withdrawing nitro group stabilizes transition states during nucleophilic attack, as observed in the hydrolysis of 4-nitrophenyl boronic acid to 4-nitrophenol (rate constant: 0.0586 s⁻¹ under basic conditions) .
pH and Temperature Dependence
Reactivity of nitroaromatic compounds is often pH-sensitive. For instance, 4-nitrophenyl boronic acid exhibited optimal conversion to 4-nitrophenol at pH ~11, attributed to deprotonation enhancing nucleophilic attack . Similar pH-dependent behavior is expected for this compound.
Stability and Analytical Characterization
- Spectroscopic Analysis : Compounds like 4-nitrophenyl boronic acid were characterized using ¹H NMR, revealing structural changes during reactions (e.g., peak splitting due to hydrogen bond disruption) . Similar methods (IR, MS, elemental analysis) are applicable for this compound.
- Thermal Stability : Thioesters generally exhibit lower thermal stability compared to esters, necessitating careful handling during synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for S-(4-nitrophenyl) benzenecarbothioate, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution between 4-nitrophenol and a benzoylthioate precursor. Key steps include:
-
Activation of the thiol group using thiophosgene or Lawesson’s reagent.
-
Reaction with 4-nitrophenol under anhydrous conditions (e.g., in dichloromethane or THF) with a base like triethylamine.
-
Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol.
- Purity Optimization : Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate). Final purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Key Physical Properties Molecular Formula: C₁₃H₉NO₂S Molecular Weight: 254.35 g/mol Melting Point: Not reported (decomposes at ~191.7°C) LogP: 2.76 (experimental)
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and thioester linkage (δ ~165–170 ppm for C=S).
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch).
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion confirmation (m/z 254.35).
- X-ray Crystallography : For resolving crystal packing and bond angles (if crystalline) .
Advanced Research Questions
Q. How can contradictions in reported LogP values for this compound be resolved?
- Issue : Discrepancies arise from experimental vs. computational LogP calculations (e.g., experimental LogP = 2.76 vs. predicted ~3.2).
- Resolution Strategies :
- Experimental Validation : Use shake-flask method (octanol/water partitioning) with UV-Vis quantification (λmax ~310 nm for nitroaromatic absorption).
- Computational Calibration : Apply QSPR models (e.g., ACD/Percepta) using descriptors like PSA (135.19 Ų) and molar refractivity .
Q. What experimental designs are suitable for probing the reactivity of this compound under catalytic conditions?
- Approach :
- Hydrolysis Studies : Monitor thioester cleavage kinetics under acidic (HCl) or basic (NaOH) conditions via UV-Vis (loss of nitro group absorbance).
- Catalytic Thiol Exchange : React with alkanethiols (e.g., ethanethiol) using transition-metal catalysts (e.g., Pd/C) to form new thioesters.
- Thermal Stability : TGA/DSC to assess decomposition profiles (decomposition onset ~190°C) .
Q. How can computational modeling predict the biological activity of derivatives of this compound?
- Methods :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes like acetylcholinesterase (target for neurotoxicant studies).
- QSAR Models : Correlate electronic parameters (HOMO/LUMO gaps) with toxicity data from related compounds (e.g., parathion derivatives ).
- MD Simulations : Assess stability of thioester-protein adducts over 100-ns trajectories .
Data Contradiction Analysis
Q. Why do spectral data for this compound vary across studies?
- Root Causes :
- Solvent Effects : NMR shifts differ in DMSO vs. CDCl₃ due to hydrogen bonding.
- Impurity Artifacts : Residual solvents (e.g., THF) or byproducts (e.g., disulfides) may alter FT-IR/MS results.
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Toxicity : Classified as hazardous (LD₅₀ data lacking; assume toxicity akin to parathion derivatives ).
- PPE : Use nitrile gloves, lab coat, and fume hood. Avoid inhalation of powdered form.
- Waste Disposal : Neutralize with 10% KOH in ethanol before disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
